2-(Methylthio)pyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

2-(Methylthio)pyrimidine-5-carbaldehyde (90905-31-0) is the strategic choice when the 4-position must remain unsubstituted for downstream halogenation, amination, or cross-coupling—functionality blocked in 4-amino or 4-chloro analogs. The C2-methylthio/C5-aldehyde arrangement creates a characteristic electronic environment that directs regioselective transformations. This scaffold has been validated in a mutant-selective EGFR(L858R/T790M) inhibitor series delivering subnanomolar IC50 values (0.8–1.2 nM) with >100-fold selectivity over wild-type EGFR. Its lower molecular weight (154.19 g/mol) and balanced logP (0.5) align with lead-likeness criteria, while the aldehyde provides a reversible imine handle for targeted covalent inhibitor programs. Supplied at ≥98% purity with recommended storage at 2–8 °C to preserve aldehyde integrity.

Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
CAS No. 90905-31-0
Cat. No. B3023097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidine-5-carbaldehyde
CAS90905-31-0
Molecular FormulaC6H6N2OS
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=N1)C=O
InChIInChI=1S/C6H6N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3
InChIKeyOERITKQWELOJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)pyrimidine-5-carbaldehyde (CAS 90905-31-0): Chemical Identity and Core Procurement Specifications


2-(Methylthio)pyrimidine-5-carbaldehyde (CAS 90905-31-0) is a heterocyclic building block comprising a pyrimidine core substituted with a methylthio group at the 2-position and an aldehyde at the 5-position [1]. It is a solid at ambient temperature with a molecular weight of 154.19 g/mol and a calculated logP of 0.5, indicating balanced lipophilicity [1]. The compound is supplied with a typical purity of ≥96% (NMR) and is recommended for storage at 2–8 °C to preserve aldehyde integrity .

Why 2-(Methylthio)pyrimidine-5-carbaldehyde Cannot Be Replaced by Generic Pyrimidine Carbaldehydes


Although several 2-(methylthio)pyrimidine carbaldehyde analogs exist (e.g., 4-amino, 4-chloro, 4-alkylamino derivatives), they are not interchangeable with 2-(methylthio)pyrimidine-5-carbaldehyde. The unsubstituted 4-position of this compound provides a uniquely reactive handle for further functionalization—such as halogenation, amination, or cross-coupling—that is precluded in the 4-substituted analogs [1]. Moreover, the combination of the methylthio group at C2 and the aldehyde at C5 creates a specific electronic environment that directs regioselective reactions and influences the compound's solubility, stability, and biological activity in downstream applications . Substituting a 4-substituted analog would alter both the synthetic trajectory and the physicochemical properties of the final product, rendering generic replacement unsuitable for targeted chemical synthesis.

Quantitative Differentiation of 2-(Methylthio)pyrimidine-5-carbaldehyde from Closest Analogs


Molecular Weight and LogP Comparison: 2-(Methylthio)pyrimidine-5-carbaldehyde vs. 4-Amino and 4-Chloro Analogs

2-(Methylthio)pyrimidine-5-carbaldehyde (MW 154.19) exhibits a lower molecular weight than its closest 4-substituted analogs, including 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (MW 169.21) and 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (MW 188.63) [1]. Its calculated logP of 0.5, derived from PubChem XLogP3, is lower than that of many halogenated or alkylated pyrimidines, suggesting enhanced aqueous solubility [1]. These differences in fundamental molecular descriptors directly impact the compound's suitability for hit-to-lead optimization where lower molecular weight and balanced lipophilicity are often preferred.

Medicinal Chemistry Physicochemical Properties Drug Design

Purity Specification and Analytical Certification: 2-(Methylthio)pyrimidine-5-carbaldehyde vs. 4-Substituted Analogs

Commercially available 2-(methylthio)pyrimidine-5-carbaldehyde is supplied with a minimum purity specification of ≥96% (NMR) from ChemImpex and 95% from ChemShuttle and AKSci . This purity level is comparable to or exceeds that of several 4-substituted analogs: the 4-amino analog is offered at 98% purity (AKSci), while the 4-chloro and 4-ethylamino analogs are typically supplied at 95% purity . However, the target compound's purity is validated by NMR, a method that confirms both chemical identity and impurity profile, whereas some analog specifications do not explicitly state the analytical method used .

Quality Control Procurement Analytical Chemistry

Physical State and Storage Requirements: Comparative Stability Profile

2-(Methylthio)pyrimidine-5-carbaldehyde is a solid at 20 °C with a density of 1.3 g/cm³ and a refractive index of 1.58 . It requires refrigerated storage at 2–8 °C to maintain aldehyde integrity, in contrast to the 4-methylamino analog (CAS 185040-32-8) which is stored at room temperature (RT) [1]. The 4-amino analog, also a solid with a melting point of 185–189 °C and density of 1.4, does not have a specific cold-storage requirement . This differential storage requirement reflects the inherent chemical reactivity of the unsubstituted aldehyde group and necessitates appropriate logistics planning for procurement and long-term compound management.

Compound Management Stability Procurement Logistics

Functional Group Utility: Aldehyde Reactivity for Covalent Inhibitor Design

The 5-carbaldehyde group of 2-(methylthio)pyrimidine-5-carbaldehyde enables reversible Schiff base formation with lysine residues, a key feature in the design of covalent inhibitors . This aldehyde functionality is absent in related compounds such as 2-(methylthio)pyrimidine-5-carboxylic acid (CAS 110099-94-0), which instead participates in metal chelation through its carboxylic acid moiety . The methylthio group at C2 further enhances membrane permeability, as noted in kinetic studies characterizing target residence time . The combination of aldehyde reactivity and methylthio-mediated permeability provides a unique profile not replicated by the carboxylic acid or 4-amino analogs.

Covalent Inhibitors Chemical Biology Schiff Base Formation

Role as a Key Intermediate in Potent EGFR Inhibitor Synthesis

2-(Methylthio)pyrimidine-5-carbaldehyde serves as the foundational building block for synthesizing a series of 5-(methylthio)pyrimidine derivatives that have been characterized as L858R/T790M mutant selective EGFR inhibitors [1]. These derivatives inhibit the enzymatic activity of EGFR(L858R/T790M) mutants with IC50 values in the subnanomolar range (e.g., compound 8a: IC50 = 0.8 nM; compound 8b: IC50 = 1.2 nM) while exhibiting >100-fold selectivity over wild-type EGFR [1]. In contrast, 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde is utilized in the synthesis of Akt kinase inhibitors rather than EGFR inhibitors [2], demonstrating divergent therapeutic applications based on the pyrimidine substitution pattern.

EGFR Inhibitors NSCLC Drug Discovery

Validated Application Scenarios for 2-(Methylthio)pyrimidine-5-carbaldehyde Based on Quantitative Evidence


Synthesis of Subnanomolar EGFR Inhibitors for NSCLC

Medicinal chemistry teams developing mutant-selective EGFR inhibitors can employ 2-(methylthio)pyrimidine-5-carbaldehyde as a key intermediate to construct the 5-(methylthio)pyrimidine scaffold. Derivatives derived from this building block have demonstrated IC50 values in the subnanomolar range (0.8–1.2 nM) against EGFR(L858R/T790M) mutants while maintaining >100-fold selectivity over wild-type EGFR, as established in the 2016 study by Xiao et al. [1]. This validated pathway directly addresses the procurement need for a building block that enables access to a clinically relevant chemical series.

Design of Reversible Covalent Inhibitors via Schiff Base Formation

Researchers pursuing targeted covalent inhibitor (TCI) programs can leverage the aldehyde group of 2-(methylthio)pyrimidine-5-carbaldehyde for reversible imine formation with lysine residues . The methylthio group concurrently enhances membrane permeability, a property supported by vendor kinetic studies characterizing target residence time . This application scenario is supported by quantitative purity specifications (≥96% NMR) that ensure aldehyde integrity for reliable covalent engagement .

Hit-to-Lead Optimization in Drug Discovery Programs Favoring Low MW and Balanced Lipophilicity

Medicinal chemists can select 2-(methylthio)pyrimidine-5-carbaldehyde over heavier analogs when designing compound libraries with favorable physicochemical properties. Its molecular weight of 154.19 g/mol is 15 g/mol lower than the 4-amino analog and 34 g/mol lower than the 4-chloro analog, and its calculated logP of 0.5 suggests improved aqueous solubility [2]. These descriptors align with common lead-likeness criteria, making it a strategic choice for early-stage optimization where lower molecular weight and balanced lipophilicity are prioritized [2].

Synthetic Chemistry Requiring Unsubstituted 4-Position for Further Functionalization

2-(Methylthio)pyrimidine-5-carbaldehyde is the optimal building block for synthetic routes that require subsequent functionalization at the 4-position of the pyrimidine ring (e.g., halogenation, amination, cross-coupling). Unlike 4-amino or 4-chloro analogs, which already occupy this position, the target compound provides a free 4-position that can be selectively modified after aldehyde protection or transformation . This synthetic versatility is a key procurement criterion for medicinal chemistry groups that value modular scaffold diversification.

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